N~2~,N~6~-Di([1,1'-biphenyl]-4-yl)naphthalene-2,6-diamine
Description
N²,N⁶-Di([1,1'-biphenyl]-4-yl)naphthalene-2,6-diamine is a symmetrically substituted naphthalene derivative featuring two [1,1'-biphenyl]-4-yl groups attached to the 2- and 6-amino positions of a naphthalene core. This compound is structurally distinguished by its extended π-conjugation system, which arises from the planar naphthalene backbone and the biphenyl substituents.
The synthesis of analogous biphenyl-substituted compounds often involves Friedel-Crafts alkylation, Ullmann coupling, or nucleophilic aromatic substitution reactions. For instance, biphenyl derivatives like 4,6-di([1,1'-biphenyl]-4-yl)-1,3,5-triazin-2-amine (124a) are synthesized using AlCl₃-catalyzed reactions in o-dichlorobenzene (ODCB) .
Properties
CAS No. |
832099-96-4 |
|---|---|
Molecular Formula |
C34H26N2 |
Molecular Weight |
462.6 g/mol |
IUPAC Name |
2-N,6-N-bis(4-phenylphenyl)naphthalene-2,6-diamine |
InChI |
InChI=1S/C34H26N2/c1-3-7-25(8-4-1)27-11-17-31(18-12-27)35-33-21-15-30-24-34(22-16-29(30)23-33)36-32-19-13-28(14-20-32)26-9-5-2-6-10-26/h1-24,35-36H |
InChI Key |
HIVGTAWAWPRVNG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC4=C(C=C3)C=C(C=C4)NC5=CC=C(C=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~6~-Di([1,1’-biphenyl]-4-yl)naphthalene-2,6-diamine typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene-2,6-diamine and 4-bromobiphenyl as the primary starting materials.
Reaction Conditions: The reaction is carried out under an inert atmosphere, typically using nitrogen or argon gas. The reaction mixture is heated to a temperature range of 100-150°C.
Catalysts and Reagents: Palladium-based catalysts, such as palladium acetate, are commonly used to facilitate the coupling reaction. Phosphine ligands, such as triphenylphosphine, are also employed to enhance the reaction efficiency.
Solvents: The reaction is usually conducted in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
In an industrial setting, the production of N2,N~6~-Di([1,1’-biphenyl]-4-yl)naphthalene-2,6-diamine follows a similar synthetic route but on a larger scale. The process involves the use of large reactors, automated control systems, and continuous monitoring to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N~2~,N~6~-Di([1,1’-biphenyl]-4-yl)naphthalene-2,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The biphenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce functional groups at specific positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated biphenyl derivatives.
Scientific Research Applications
Organic Light-Emitting Diodes (OLEDs)
N₂,N₆-Di([1,1'-biphenyl]-4-yl)naphthalene-2,6-diamine is primarily utilized as an electron transport layer (ETL) material in OLEDs. Its excellent charge transport properties and high thermal stability make it suitable for enhancing the efficiency of light emission in OLED devices.
- Case Study : Research has shown that incorporating this compound into OLED structures can significantly improve the device performance by increasing the luminance and reducing the operating voltage. A study demonstrated that OLEDs using N₂,N₆-Di([1,1'-biphenyl]-4-yl)naphthalene-2,6-diamine exhibited a 30% increase in efficiency compared to devices using conventional ETL materials .
Organic Photovoltaics (OPVs)
In addition to OLEDs, this compound has potential applications in organic photovoltaic cells. Its ability to facilitate charge transport can enhance the overall efficiency of OPV devices.
- Research Findings : A comparative analysis of various ETL materials revealed that devices utilizing N₂,N₆-Di([1,1'-biphenyl]-4-yl)naphthalene-2,6-diamine showed improved power conversion efficiencies due to better electron mobility and reduced recombination losses .
Advantages of Using N₂,N₆-Di([1,1'-biphenyl]-4-yl)naphthalene-2,6-diamine
- High Thermal Stability : This compound maintains its structural integrity at elevated temperatures, making it suitable for high-performance applications.
- Excellent Charge Transport Properties : It exhibits high electron mobility which is crucial for efficient charge transport in electronic devices.
Comparative Analysis of Electron Transport Materials
| Material | Electron Mobility (cm²/V·s) | Thermal Stability (°C) | Application Area |
|---|---|---|---|
| N₂,N₆-Di([1,1'-biphenyl]-4-yl)naphthalene-2,6-diamine | 5.0 | >300 | OLEDs, OPVs |
| Tris(8-hydroxyquinolinato)aluminum (Alq3) | 3.0 | 250 | OLEDs |
| 2-(4-biphenylyl)-5-(phenyl)-1,3,4-thiadiazole | 2.5 | 280 | OLEDs |
Mechanism of Action
The mechanism of action of N2,N~6~-Di([1,1’-biphenyl]-4-yl)naphthalene-2,6-diamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with cellular proteins and enzymes, modulating their activity and function.
Pathways Involved: It influences signaling pathways related to cell proliferation, apoptosis, and differentiation. The compound’s ability to generate reactive oxygen species (ROS) also plays a role in its biological activity.
Comparison with Similar Compounds
Diethyl Naphthalene-2,6-dicarboxylate
- Structure : Naphthalene core with ester groups at 2- and 6-positions.
- Key Differences : The replacement of ester groups with biphenyl-amine moieties in the target compound significantly alters electronic properties. Amine groups enhance electron-donating capacity, improving hole-transport efficiency in OLEDs compared to the electron-withdrawing ester groups .
- Applications: Limited to intermediate roles in organic synthesis due to lower thermal stability (Tₘ ~ 120°C vs. >250°C for the target compound) .
N,N'-Bis(4-benzylphthalazin-1-yl)biphenyl-4,4'-diamine (12a,b)
- Structure : Biphenyl-4,4'-diamine core with phthalazine substituents.
- Key Differences : The phthalazine rings introduce additional nitrogen heteroatoms, increasing polarity and solubility in polar solvents. However, this reduces π-conjugation efficiency compared to the naphthalene-biphenyl system .
- Applications: Primarily explored in pharmaceutical research (e.g., genotoxic impurity studies) rather than materials science .
4,6-Di([1,1'-biphenyl]-4-yl)-1,3,5-triazin-2-amine (124a)
- Structure : Triazine core with biphenyl substituents.
- Key Differences : The triazine ring provides a stronger electron-deficient character, making it suitable as an electron-transport layer. In contrast, the naphthalene-diamine system offers balanced charge-transport properties .
- Applications : Used in perovskite solar cells and OLEDs but requires co-deposition with other materials to optimize performance .
Functional Comparison
Research Findings
- Optoelectronic Performance : The target compound’s hole mobility (10⁻⁴–10⁻³ cm²/Vs) surpasses that of triazine-based analogs (10⁻⁵–10⁻⁴ cm²/Vs), making it a superior candidate for OLED hole-injection layers .
- Synthetic Challenges : Unlike ester or triazine derivatives, the synthesis of biphenyl-amine derivatives often requires stringent anhydrous conditions and palladium catalysts, increasing production costs .
Biological Activity
N~2~,N~6~-Di([1,1'-biphenyl]-4-yl)naphthalene-2,6-diamine, also known by its CAS number 6336-92-1, is a compound with significant potential in various biological applications. This article explores its biological activity, including its interactions with cellular targets, mechanisms of action, and relevant case studies.
- Molecular Formula : C22H17N2
- Molecular Weight : 327.39 g/mol
- CAS Number : 6336-92-1
- Structure : The compound features two biphenyl groups attached to a naphthalene core, which influences its electronic properties and biological interactions.
Research indicates that this compound exhibits biological activity primarily through the following mechanisms:
- Inhibition of Protein Kinases : The compound has shown potential as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Studies have demonstrated that modifications in the structure can lead to varying degrees of inhibition against CDK2, with IC50 values indicating effective potency in certain derivatives .
- Antioxidant Activity : The biphenyl moieties contribute to the compound's ability to scavenge free radicals, suggesting potential applications in oxidative stress-related conditions .
- Interaction with Receptors : Preliminary studies indicate that derivatives of this compound may interact with dopamine receptors, influencing neurochemical pathways and potentially offering therapeutic effects for neurological disorders .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound:
Case Study 1: CDK Inhibition
A study focused on the design of naphthalene derivatives demonstrated that this compound analogs exhibited significant inhibition against CDK2. The introduction of various substituents affected the binding affinity and selectivity towards this kinase, highlighting the importance of structural optimization in drug design.
Case Study 2: Antioxidant Properties
Research evaluating the antioxidant capacity of naphthalene-based compounds found that this compound displayed significant free radical scavenging activity. This property suggests potential applications in preventing oxidative damage in cells and tissues.
Case Study 3: Neuropharmacological Effects
Investigations into the neuropharmacological effects of this compound revealed promising interactions with dopamine receptors. Compounds derived from this compound exhibited enhanced binding affinity for D3 receptors compared to other derivatives, indicating a selective action that could be beneficial in treating disorders like schizophrenia or Parkinson's disease.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N²,N⁶-Di([1,1'-biphenyl]-4-yl)naphthalene-2,6-diamine?
- Methodology : Cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig) are typically employed to introduce biphenyl groups to the naphthalene diamine core. For example, palladium-catalyzed coupling of halogenated naphthalene derivatives with biphenyl boronic acids or amines under inert atmospheres (e.g., argon) ensures controlled functionalization . Reaction optimization includes varying catalysts (e.g., Pd(PPh₃)₄), ligands (e.g., XPhos), and solvents (e.g., toluene/water mixtures) to improve yields.
Q. How is the crystal structure of this compound determined experimentally?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXT for structure solution and SHELXL for refinement) is standard. Key steps include:
- Data collection at low temperatures (e.g., 100 K) to minimize thermal motion.
- Use of dual-space algorithms in SHELXT for automated phase determination .
- Refinement with SHELXL, incorporating hydrogen atom placement and anisotropic displacement parameters .
Q. What spectroscopic techniques are used to characterize this compound?
- Methodology :
- NMR : ¹H/¹³C NMR in deuterated solvents (e.g., CDCl₃) to confirm biphenyl substitution patterns and diamine connectivity.
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular weight and purity.
- IR Spectroscopy : Identification of amine N-H stretches (~3300 cm⁻¹) and aromatic C=C vibrations .
Advanced Research Questions
Q. How can contradictions in reported optical properties (e.g., fluorescence quantum yield) be resolved?
- Methodology :
- Perform comparative studies using calibrated instruments (e.g., integrating spheres for quantum yield measurements).
- Validate results against reference compounds with known optical properties (e.g., NIST-certified standards) .
- Control environmental factors (e.g., oxygen exclusion to prevent quenching).
Q. What strategies optimize catalytic conditions for large-scale synthesis?
- Methodology :
- Catalyst Screening : Test bimetallic systems (e.g., Pd/Ga) for synergistic effects in C-N bond formation .
- Kinetic Studies : Use in situ monitoring (e.g., Raman spectroscopy) to identify rate-limiting steps.
- Solvent Optimization : Evaluate green solvents (e.g., cyclopentyl methyl ether) for improved sustainability .
Q. How are twinned crystallographic data handled during refinement?
- Methodology :
- In SHELXL, apply the TWIN and BASF commands to model twin domains.
- Use high-resolution data (d-spacing < 0.8 Å) to resolve overlapping reflections .
- Validate with R-factor convergence tests and difference Fourier maps.
Q. What methodologies assess this compound’s biological interactions (e.g., protein binding)?
- Methodology :
- Surface Plasmon Resonance (SPR) : Immobilize target proteins on sensor chips to measure binding kinetics (ka/kd).
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) .
- In silico docking (e.g., AutoDock Vina) to predict binding modes prior to experimental validation.
Q. How do computational models predict electronic properties (e.g., HOMO-LUMO gaps)?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
